molecular formula C14H16N2O5S2 B3876049 6-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-6-oxohexanoic acid CAS No. 5654-24-0

6-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-6-oxohexanoic acid

Cat. No.: B3876049
CAS No.: 5654-24-0
M. Wt: 356.4 g/mol
InChI Key: WFJUWVSJFHTQKX-UHFFFAOYSA-N
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Description

6-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-6-oxohexanoic acid is a complex organic compound that features a benzothiazole ring, a sulfonyl group, and a hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-6-oxohexanoic acid typically involves multiple steps, starting with the preparation of the benzothiazole ring. The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate oxidizing agent. The methylsulfonyl group is then introduced via sulfonation using methylsulfonyl chloride in the presence of a base such as pyridine.

The hexanoic acid chain is attached through an amide bond formation, which can be achieved by reacting the benzothiazole derivative with 6-aminohexanoic acid in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the sulfonation and amide bond formation steps, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

6-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-6-oxohexanoic acid can undergo various chemical reactions, including:

    Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-6-oxohexanoic acid involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity for its target. The hexanoic acid chain can facilitate the compound’s solubility and cellular uptake.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-6-oxohexanoic acid is unique due to its combination of a benzothiazole ring, a sulfonyl group, and a hexanoic acid chain. This combination imparts specific chemical and biological properties that are not found in simpler compounds. For example, the presence of the benzothiazole ring can confer specific binding interactions with biological targets, while the sulfonyl group can enhance the compound’s stability and reactivity.

Properties

IUPAC Name

6-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)amino]-6-oxohexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5S2/c1-23(20,21)9-6-7-10-11(8-9)22-14(15-10)16-12(17)4-2-3-5-13(18)19/h6-8H,2-5H2,1H3,(H,18,19)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJUWVSJFHTQKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50389413
Record name STK011209
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5654-24-0
Record name STK011209
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-6-oxohexanoic acid
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6-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-6-oxohexanoic acid
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6-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-6-oxohexanoic acid
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6-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-6-oxohexanoic acid
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6-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-6-oxohexanoic acid
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6-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-6-oxohexanoic acid

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